molecular formula C13H11ClF3N3 B12603344 [1-(6-Chloropyridin-3-yl)ethyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-66-5

[1-(6-Chloropyridin-3-yl)ethyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12603344
CAS No.: 647839-66-5
M. Wt: 301.69 g/mol
InChI Key: NIFHZSMBDWNLCZ-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)ethylpropanedinitrile: is an organic compound with a complex structure that includes a chloropyridine ring and a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-yl)ethylpropanedinitrile typically involves a multi-step process. One common method includes the reaction of 6-chloropyridine with ethyl bromide to form an intermediate, which is then reacted with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The final step involves the addition of malononitrile under basic conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)ethylpropanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the chloropyridine ring and trifluoropropyl group enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison:

Conclusion

1-(6-Chloropyridin-3-yl)ethylpropanedinitrile is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further research and development.

Properties

CAS No.

647839-66-5

Molecular Formula

C13H11ClF3N3

Molecular Weight

301.69 g/mol

IUPAC Name

2-[1-(6-chloropyridin-3-yl)ethyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C13H11ClF3N3/c1-9(10-2-3-11(14)20-6-10)12(7-18,8-19)4-5-13(15,16)17/h2-3,6,9H,4-5H2,1H3

InChI Key

NIFHZSMBDWNLCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)C(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

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